molecular formula C13H12N2 B1599641 2-[(E)-2-phenylethenyl]pyridin-3-amine CAS No. 209798-50-5

2-[(E)-2-phenylethenyl]pyridin-3-amine

Cat. No.: B1599641
CAS No.: 209798-50-5
M. Wt: 196.25 g/mol
InChI Key: VXARDGMDMUMINC-UHFFFAOYSA-N
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Description

Aminopyridines, such as 3-Aminopyridine, are a class of organic compounds that contain an amino group attached to a pyridine ring . They are colorless solids and are used as building blocks for organic synthesis and medicinal chemistry .


Synthesis Analysis

Aminopyridines can be synthesized by various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Another method involves heating nicotinamide with sodium hypobromite (Hofmann rearrangement) .


Molecular Structure Analysis

Pyridine is an aromatic heterocycle that has an electronic structure similar to benzene. All six atoms in the ring are sp2 hybridized, each contributing a p orbital perpendicular to the plane of the ring and each containing one pi electron, allowing the ring to be fully conjugated .


Chemical Reactions Analysis

Aminopyridines can undergo various chemical reactions. For example, they can participate in SN2 reactions with alkyl halides, ammonia, and other amines . They can also undergo reductive amination of aldehydes or ketones .


Physical and Chemical Properties Analysis

Aminopyridines are colorless solids. For example, 3-Aminopyridine has a melting point of 60-63 °C and a boiling point of 248 °C .

Scientific Research Applications

Redox-Activated Amines in Bond Formation

2-[(E)-2-phenylethenyl]pyridin-3-amine is part of a broader class of amines that have been explored for their potential in redox-activated processes, particularly in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds through metal-free photoredox catalysis. This process facilitates the synthesis of functionalized alkynes and (E)-alkenes, demonstrating a broad substrate scope, high chemoselectivity, and mild conditions, making it suitable for diversifying complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Selective Mono- and Diamination of Arenes

The compound's derivatives have been used in Rh(III)-catalyzed selective C-H amination of 2-phenylpyridine derivatives, showcasing high mono- or diamination selectivity. This method highlights the efficiency of using water to promote C-H activation, providing a pathway for the synthesis of complex amines under environmentally benign conditions (Ali, Yao, Li, & Lu, 2016).

Synthesis of Heterocyclic Aromatic Amines

Research has identified precursors and intermediates in the formation of PhIP, a mutagen found in cooked food, highlighting the role of phenylacetaldehyde and 2-phenylethylamine. These findings contribute to understanding the chemical pathways leading to the formation of carcinogenic compounds in food, providing insights into preventive measures (Zöchling & Murkovic, 2002).

Ligand Synthesis and Complexation

The compound's utility extends to the synthesis of new ligands in the di(2-pyridyl)amine series, which exhibit luminescence properties. These ligands, upon reaction with Re(CO)5Cl, form complexes that have been explored for their luminescence, offering potential applications in materials science and photophysics (Shavaleev, Barbieri, Bell, Ward, & Barigelletti, 2004).

General and Mild Amination Procedures

A general and facile amination procedure for the synthesis of 2-aminopyridines demonstrates the compound's role in mild alternative chemistries to traditional S(N)Ar reactions. This method, utilizing phosphonium salt for substrate activation, showcases the efficiency and versatility of such compounds in organic synthesis (Londregan, Jennings, & Wei, 2010).

Safety and Hazards

Aminopyridines can be hazardous. For example, 3-Aminopyridine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT RE 2, STOT SE 3 . It is toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

Properties

IUPAC Name

2-(2-phenylethenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-10H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXARDGMDMUMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209798-50-5
Record name 2-(2-Phenylethenyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209798-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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